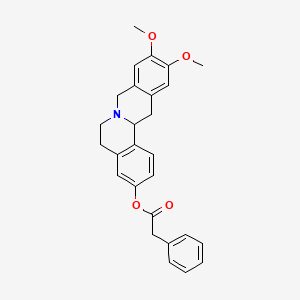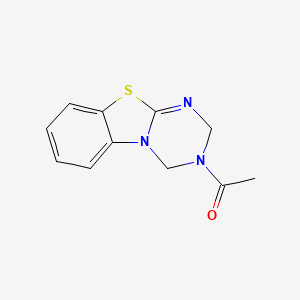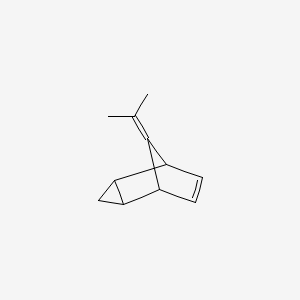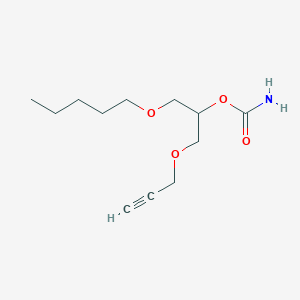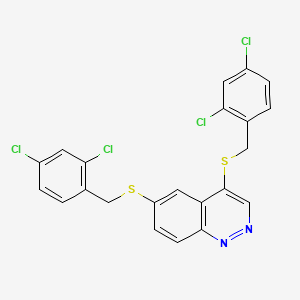
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.30 g/mol It is characterized by the presence of two 2,4-dichlorobenzylthio groups attached to a cinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis((2-chlorobenzyl)thio)cinnoline: Similar structure but with 2-chlorobenzyl groups instead of 2,4-dichlorobenzyl groups.
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: Similar structure but with 3,4-dichlorobenzyl groups.
Uniqueness
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is unique due to the presence of 2,4-dichlorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. The specific positioning of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
6957-45-5 |
|---|---|
Fórmula molecular |
C22H14Cl4N2S2 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H14Cl4N2S2/c23-15-3-1-13(19(25)7-15)11-29-17-5-6-21-18(9-17)22(10-27-28-21)30-12-14-2-4-16(24)8-20(14)26/h1-10H,11-12H2 |
Clave InChI |
JSDIAMVWTGLOBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=CN=N2)SCC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



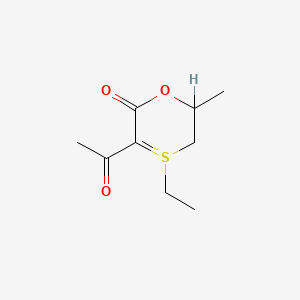
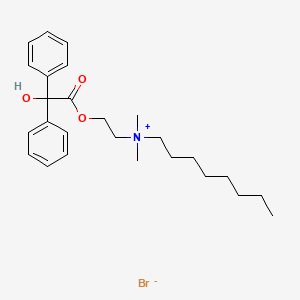
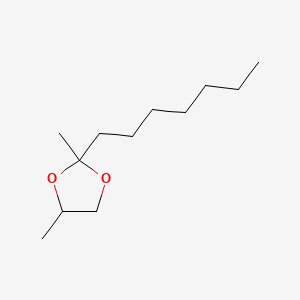

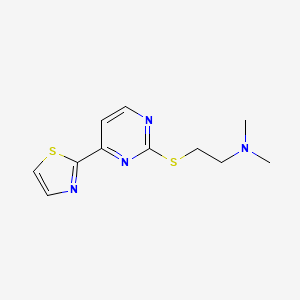
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)


